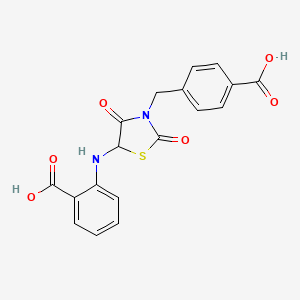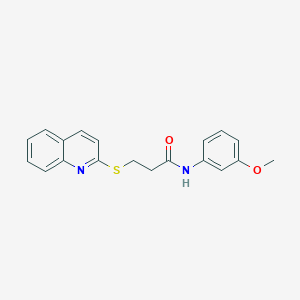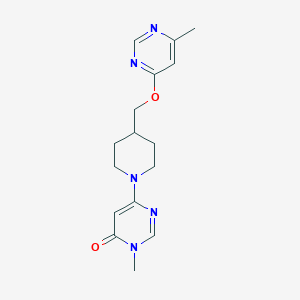
3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidin-4(3H)-one is a complex organic compound with significant importance in various scientific and industrial fields. This compound's structure features two pyrimidin-4-one rings, each substituted by distinct functional groups, making it an intriguing subject of study for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials and Initial Reactions: The synthesis typically begins with commercially available chemicals like 3-methylpyrimidin-4-one and 6-methylpyrimidin-4-ol. The reaction conditions often involve anhydrous solvents, inert atmospheres, and temperatures ranging from 0°C to 100°C, depending on the specific step of the synthesis.
Piperidine Introduction: The piperidine ring is generally introduced via a substitution reaction. One common method involves the reaction of 6-methylpyrimidin-4-ol with piperidine in the presence of a base like sodium hydride or potassium carbonate, leading to the formation of the intermediate piperidinyl pyrimidine derivative.
Final Assembly: The final product is assembled through a series of condensation and cyclization reactions. The exact sequence and conditions can vary, but they often include using catalytic amounts of acids or bases to promote cyclization.
Industrial Production Methods
While laboratory-scale syntheses often focus on precision and yield, industrial production methods must scale up these processes efficiently. This involves optimizing reaction conditions, utilizing continuous flow reactors, and ensuring the sustainability of the process through waste minimization and recycling of solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidin-4(3H)-one can undergo oxidation reactions, often facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents like lithium aluminium hydride or sodium borohydride, leading to the formation of reduced derivatives with varied chemical properties.
Common Reagents and Conditions
Reagents commonly used in these reactions include organic solvents (e.g., dichloromethane, ethanol), strong acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate).
Major Products Formed
Depending on the reaction type, major products include oxidized or reduced forms of the compound, substituted derivatives, and cyclized structures.
Scientific Research Applications
Applications in Chemistry
In chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Applications in Biology and Medicine
Biologically, 3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidin-4(3H)-one has shown potential as a lead compound for the development of new drugs targeting specific cellular pathways. Its derivatives are investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Applications in Industry
Industrially, this compound is utilized in the development of specialty materials, such as advanced polymers and coatings, due to its unique structural features.
Mechanism of Action
The Mechanism by Which the Compound Exerts Its Effects
The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors. This can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Molecular Targets and Pathways Involved
Enzymatic Inhibition: The compound may inhibit enzymes involved in DNA replication or protein synthesis, disrupting cellular processes in microorganisms or cancer cells.
Receptor Binding: By binding to specific receptors, the compound can modulate signaling pathways, leading to therapeutic effects in diseases like inflammation or infection.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
When compared to other pyrimidine derivatives, 3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidin-4(3H)-one stands out due to its dual pyrimidin-4-one rings and unique substitution pattern, offering distinct chemical reactivity and biological activity.
Similar Compounds
Similar compounds include:
6-methylpyrimidin-4-one
4-(piperidin-1-yl)pyrimidin-4-one
6-methyl-4-(4-hydroxypyrimidin-4-yl)piperidine
Remember, this is a high-level overview
Properties
IUPAC Name |
3-methyl-6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-12-7-15(18-10-17-12)23-9-13-3-5-21(6-4-13)14-8-16(22)20(2)11-19-14/h7-8,10-11,13H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVDCSFDLKMBJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=CC(=O)N(C=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-dimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2453158.png)
![2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2453160.png)
![Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate](/img/structure/B2453162.png)
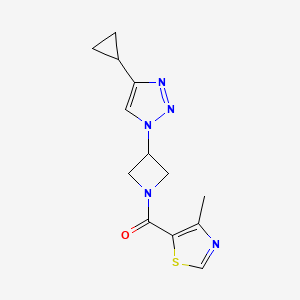
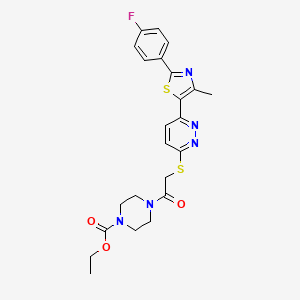
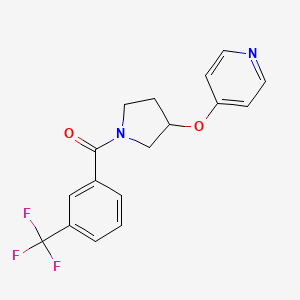
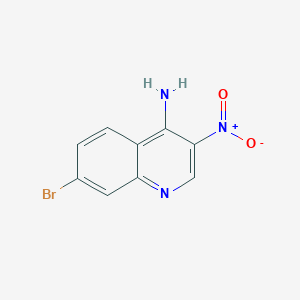
![6-Acetyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2453169.png)
![[4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol](/img/structure/B2453170.png)

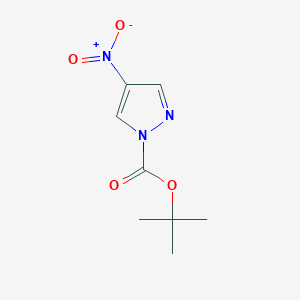
![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2453174.png)
